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Compound of Interest

Compound Name: LML134

Cat. No.: B2814439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative summary of the pharmacokinetic properties of LML134, a

novel histamine H3 receptor (H3R) inverse agonist. LML134 was developed by Novartis for the

treatment of excessive sleep disorders.[1][2] The compound is designed to achieve high

receptor occupancy in the brain quickly, followed by rapid disengagement from the receptor.

This kinetic profile aims to provide therapeutic benefits while minimizing mechanism-based side

effects like insomnia.[1][2][3]

Quantitative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for LML134 across

multiple species. Data has been compiled from preclinical studies and early-phase clinical trials

to facilitate a cross-species comparison.

Table 1: LML134 Pharmacokinetic Parameters in Preclinical Species
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Parameter Rat Dog

Administration Route Oral (p.o.), Intravenous (i.v.) -

Time to Max. Plasma Conc.

(Tmax)
0.5 hours (p.o.) Not Reported

Terminal Half-life (t1/2) 0.44 hours (i.v.) Not Reported

Fraction Absorbed (Fa) 44% (p.o.) Not Reported

Plasma Protein Binding (Fu) 39.0% 57.6%

Data for this table was sourced from a 2019 publication by Troxler, T. et al.

Table 2: LML134 Pharmacokinetic and Pharmacodynamic Parameters in Humans

Parameter Human

Administration Route Oral

Time to Max. Plasma Conc. (Tmax) ~3 hours

Plasma Protein Binding (Fu) 33.6%

Human Tmax data was sourced from a summary of clinical trial CLML134X2201.[4] Plasma

protein binding data was sourced from Troxler, T. et al., 2019.

Experimental Protocols
The data presented above are derived from standard preclinical and clinical pharmacokinetic

studies. While specific details for each LML134 study are proprietary, this section outlines a

generalized, representative methodology for conducting such experiments in animal models.

Typical In Vivo Pharmacokinetic Study Protocol
a) Animal Models: Studies typically utilize common laboratory animal models to assess

pharmacokinetics. Recommended species often include at least two rodent species (e.g.,

Sprague-Dawley rats, mice) and one non-rodent species (e.g., Beagle dogs) to understand
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inter-species differences.[5] Animals are typically young adults and healthy, and their care is in

accordance with institutional guidelines.[6]

b) Drug Administration: LML134 is administered through relevant clinical and preclinical routes.

For oral administration (p.o.), the compound is often formulated in a suitable vehicle and

administered via oral gavage.[6] For intravenous administration (i.v.), the compound is

dissolved in a sterile, injectable vehicle and administered typically via a cannulated vein to

determine absolute bioavailability and clearance rates.

c) Blood Sample Collection: Following drug administration, serial blood samples are collected

at predetermined time points. The collection schedule is designed to capture the absorption,

distribution, and elimination phases of the drug. Common techniques include sampling from the

submandibular vein or orbital sinus in rodents.[7] To construct a full pharmacokinetic profile

from a single mouse, a serial bleeding protocol can be employed, which dramatically reduces

animal usage and inter-animal variability.[7] Samples are collected into tubes containing an

anticoagulant (e.g., heparin) and centrifuged to separate plasma, which is then stored at low

temperatures (e.g., -80°C) pending analysis.

d) Bioanalytical Method: Drug concentrations in plasma samples are measured using a

validated bioanalytical method, typically high-performance liquid chromatography coupled with

tandem mass spectrometry (LC-MS/MS). This method provides the necessary sensitivity and

selectivity to quantify the drug and its major metabolites at low concentrations.

e) Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using

non-compartmental or compartmental modeling software (e.g., Phoenix NLME®). Key

parameters calculated include:

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.

t1/2: Elimination half-life.

Clearance (CL): The volume of plasma cleared of the drug per unit time.
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Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Visualized Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo pharmacokinetic

study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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